

Rapastinel (GLYX-13): Application Notes and Protocols for In Vivo Rodent Studies

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Compound of Interest

Compound Name: Rapastinel

Cat. No.: B1663592

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Introduction

Rapastinel, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).^{[1][2]} It has been investigated for its potential rapid-acting and long-lasting antidepressant and cognitive-enhancing effects. Unlike NMDAR antagonists such as ketamine, **rapastinel** modulates NMDAR activity without causing psychotomimetic or dissociative side effects in preclinical models.^{[1][3]} These notes provide a comprehensive overview of dosages, experimental protocols, and mechanisms of action for researchers utilizing **rapastinel** in in vivo rodent studies.

Data Presentation: Rapastinel Dosage and Administration

The effective dosage of **rapastinel** in rodents varies depending on the species, the intended effect (antidepressant vs. cognitive enhancement), and the experimental model. The following tables summarize quantitative data from various preclinical studies.

Table 1: Rapastinel Dosage in Rat Models

Dosage	Administration Route	Animal Model	Primary Outcome	Key Findings	References
1 mg/kg	Intravenous (IV)	Young adult (3 months) and aged (27 months) Sprague Dawley rats	Cognitive Enhancement	Reversed age-related cognitive deficits in multiple learning and memory paradigms, including T-maze and Morris water maze.	[3]
2 mg/kg	Intravenous (IV)	Sprague Dawley rats	Synaptic Plasticity	A single dose induced hippocampal long-term potentiation (LTP) that persisted for up to two weeks.	

3 mg/kg	Intravenous (IV)	Sprague Dawley rats (2-3 months old)	Antidepressant-like Effects	A single dose produced rapid (within 1 hour) and sustained (up to 1 week) antidepressant-like effects in the Forced Swim Test and facilitated fear extinction.
10 mg/kg	Subcutaneous (s.c.)	Rats	Antidepressant-like Effects	Produced a rapid and sustained antidepressant-like effect in the Forced Swim Test. Associated with brain concentrations of approximately 30 nM.
30 mg/kg	Subcutaneous (s.c.)	Rats	Antidepressant-like Effects	Produced a maximal antidepressant-like effect. Associated with brain concentrations of approximately 100 nM.

Effects were
lost at this
higher dose
in some
studies,
indicating a
potential
biphasic
dose-
response.

Table 2: Rapastinel Dosage in Mouse Models

Dosage	Administration Route	Animal Model	Primary Outcome	Key Findings	References
0.3 mg/kg	Intravenous (IV)	C57BL/6J mice with ketamine-induced deficits	Cognitive Enhancement	Considered a sub-effective dose, but potentiated the effects of lurasidone to reverse cognitive deficits.	
0.5 mg/kg	Intravenous (IV)	Chronic Unpredictable Stress (CUS) mice	Antidepressant-like Effects	Part of a dose-range study; effective doses were 5 and 10 mg/kg.	
1.0 mg/kg	Intravenous (IV)	C57BL/6J mice with PCP/ketamine-induced deficits	Cognitive Enhancement	Reversed declarative memory deficits induced by subchronic PCP or ketamine administration.	
3 mg/kg	Intraperitoneal (i.p.)	Chronic Unpredictable Stress (CUS) mice	Antidepressant-like Effects	A single dose reversed CUS-induced deficits in sucrose preference and	

increased
immobility in
the Forced
Swim Test.

5 mg/kg	Intravenous (IV)	C57BL/6J mice	Antidepressant-like Effects	Continuous 3-day administration produced antidepressant-like actions dependent on ERK/mTOR signaling.
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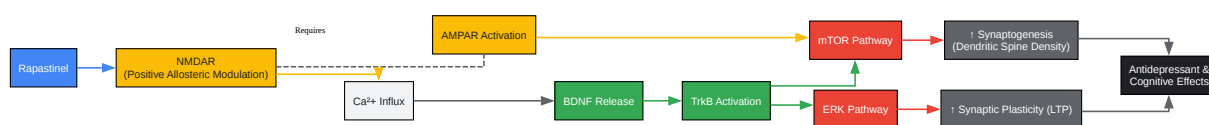
10 mg/kg	Intravenous (IV)	C57BL/6J mice	Antidepressant-like Effects	Continuous 3-day administration produced potent antidepressant-like actions and potentiated VGF/BDNF/ TrkB signaling.
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Signaling Pathways and Mechanism of Action

Rapastinel's therapeutic effects are initiated by its modulation of NMDARs, which triggers a cascade of downstream signaling events associated with neuroplasticity. Unlike channel blockers, **rapastinel** acts as a positive allosteric modulator, likely at a novel site on the NMDAR, enhancing its function in a manner dependent on glycine. This initial action leads to the activation of several key intracellular pathways.

The antidepressant effects of **rapastinel** are dependent on the activation of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPA) and subsequent stimulation of the Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-Regulated Kinase (ERK),

and mammalian Target of Rapamycin (mTOR) signaling pathways. This cascade promotes synaptogenesis, enhances synaptic plasticity (LTP), and ultimately reverses stress-induced neuronal deficits.



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Fig. 1: **Rapastinel's** proposed signaling cascade.

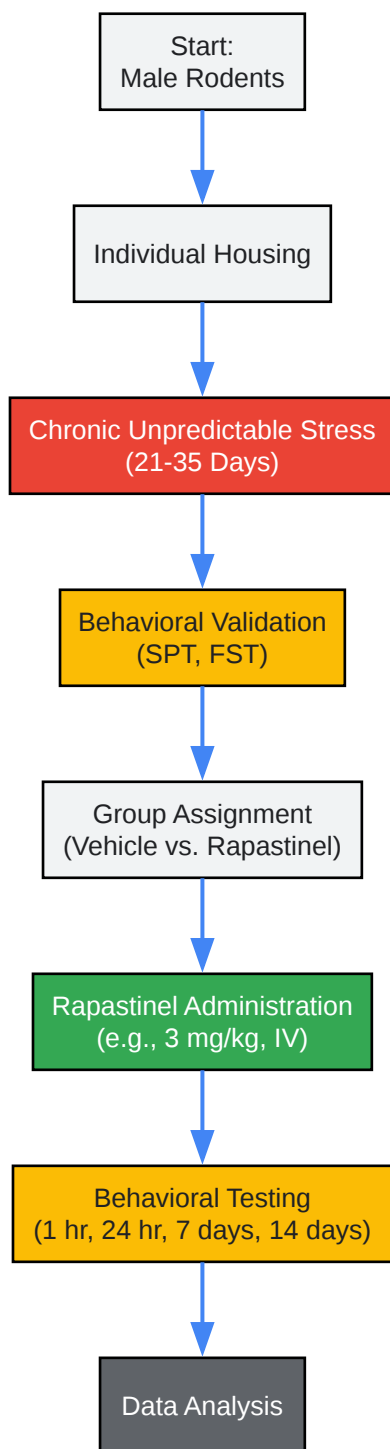
Experimental Protocols

Protocol 1: Induction of Depression-like Phenotype using Chronic Unpredictable Stress (CUS)

This protocol is designed to induce a depression-like state in rodents, which can then be used to test the antidepressant-like efficacy of **rapastinel**.

- Animals: Male Sprague Dawley rats or C57BL/6J mice are commonly used. House animals individually to prevent social buffering.
- Stress Paradigm: For 21-35 consecutive days, expose animals to a variable sequence of mild stressors. Stressors may include:
 - Stroboscopic illumination (e.g., 4 hours).
 - Tilted cage (45°) (e.g., 12 hours).
 - Food and water deprivation (e.g., 12-24 hours).
 - Soiled cage (100-200 ml of water in bedding) (e.g., 12 hours).
 - Predator odor exposure (e.g., 30 minutes).

- Forced swim in cold water (4°C for 5 minutes).
- Overnight illumination.
- Validation of Model: Before drug administration, confirm the depression-like phenotype using behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim Test (for behavioral despair). Stressed animals should show a significant reduction in sucrose preference and increased immobility time compared to non-stressed controls.
- Drug Administration: Following the stress period, administer **rapastinel** or vehicle. For acute effects, testing can occur 1 hour post-injection. For sustained effects, testing can be performed at 24 hours, 7 days, and 14 days post-injection.



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